3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features an indole core structure with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functional Group Introduction: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Amino Group Addition: The amino group can be added through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-3-phenyl-2,4 (1H,3H)-quinolinedione
- Indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific functional groups and the combination of an indole core with an allyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h2-10,24H,1,11-12,20H2 |
InChI Key |
UXRFJQBBWCHXAN-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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